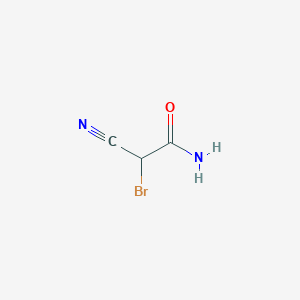

2-Bromo-2-cyanoacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c4-2(1-5)3(6)7/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBGMXMPOCXVNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050391 | |

| Record name | 2-Bromo-3-nitrilopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-55-9 | |

| Record name | 2-Bromo-2-cyanoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-bromo-2-cyano- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-3-nitrilopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOBROMO-3-NITRILOPROPIONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-2-CYANOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/152RJL554H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 2 Bromo 2 Cyanoacetamide

Historical Evolution of Synthetic Approaches to 2-Bromo-2-cyanoacetamide

The synthesis of this compound has evolved significantly as chemists developed methods to overcome initial challenges and improve reaction efficiency.

Early Synthetic Challenges and Side Reactions (e.g., Bromomalonamide Formation)

Initial efforts to synthesize this compound through the direct reaction of bromine with 2-cyanoacetamide (B1669375) were largely unsuccessful, leading to the formation of undesired byproducts. google.com A notable early attempt involved the reaction of equimolar amounts of bromine and 2-cyanoacetamide in a glacial acetic acid medium. This process did not yield the intended product; instead, it produced a compound identified as monobromomalonamide, based on its melting point and subsequent analytical confirmation. google.com

When the reaction was attempted in an aqueous solution, the outcome was a mixture containing the unreacted starting material and the over-brominated byproduct, 2,2-dibromo-2-cyanoacetamide (B155079). google.com The use of dioxane as a solvent proved entirely ineffective, with no reaction observed. google.com These early difficulties highlighted the challenge of selective mono-bromination and underscored the need for alternative synthetic strategies, which included indirect methods such as the reaction of the dibrominated amide with dimethylaniline to remove a bromine atom. google.com

Development of Direct Bromination Protocols for 2-Cyanoacetamide

A breakthrough in the synthesis of this compound came with the discovery that direct bromination of 2-cyanoacetamide could be achieved with high selectivity under specific conditions. It was found that adding approximately one molar equivalent of bromine to a suspension of 2-cyanoacetamide in certain non-polar organic solvents successfully produced the target compound in good yields. google.com This method avoids the formation of the dibrominated amide and other side reactions that plagued earlier attempts. The key to this success was the selection of a reaction medium in which both the reactant and the desired product have low solubility. google.com This protocol operates effectively at temperatures ranging from 20-120°C, without the need for a halogenation catalyst. google.com

Optimized Synthesis of this compound

Further refinements in the synthesis have focused on optimizing reaction conditions, particularly the choice of solvent and brominating agent, to maximize yield and purity.

Role of Solvent Systems in Reaction Selectivity and Yield (e.g., Halogenated Hydrocarbons, Aromatic Solvents)

The choice of solvent is critical in the direct bromination of 2-cyanoacetamide, directly influencing product selectivity and yield. google.com Halogenated hydrocarbons and aromatic solvents have proven to be the most effective media for this transformation. google.com Solvents such as carbon tetrachloride, chloroform, and various other halogenated lower aliphatic hydrocarbons provide an environment that favors the formation of this compound. google.com Similarly, aromatic solvents like benzene (B151609), toluene, and xylene are also effective. google.com

In these non-polar solvent systems, both the starting 2-cyanoacetamide and the resulting this compound product are largely insoluble. This insolubility is advantageous as it minimizes side reactions, such as over-bromination to 2,2-dibromo-2-cyanoacetamide, and simplifies the isolation of the product, which can often be collected by simple filtration. google.com In contrast, polar solvents have been shown to be unsuitable. Reactions in water or glacial acetic acid lead to dibrominated byproducts or the formation of bromomalonamide, respectively. google.com

Table 1: Effect of Solvent System on the Direct Bromination of 2-Cyanoacetamide

| Solvent | Outcome | Approximate Purity of Target Compound |

|---|---|---|

| Water | Predominantly 2,2-dibromo-2-cyanoacetamide and unreacted starting material | <10% |

| Glacial Acetic Acid | Exclusive formation of Bromomalonamide | 0% |

| Dioxane | No reaction observed | 0% |

| Carbon Tetrachloride | This compound isolated with high selectivity | >90% |

| Chloroform | This compound isolated with high selectivity | >90% |

| Benzene | this compound isolated as a separate product layer | High |

This table is generated based on findings from comparative studies. google.com

N-Bromosuccinimide (NBS)-Mediated Bromination Routes

An alternative to using elemental bromine is the employment of N-Bromosuccinimide (NBS) as the brominating agent. google.comchemrxiv.org NBS is a versatile and often milder source of electrophilic bromine for various chemical transformations, including the Wohl-Ziegler reaction for allylic and benzylic bromination. chemchart.com In the context of this compound synthesis, NBS provides a controlled method for introducing a single bromine atom onto the alpha-carbon of the 2-cyanoacetamide backbone. chemrxiv.org The reaction is typically carried out in a suitable organic solvent, such as carbon tetrachloride. chemchart.com This route is a known method for producing the monobrominated compound and offers an alternative to direct bromination with Br₂. google.com

Industrial-Scale Synthetic Considerations for this compound Production

Scaling the synthesis of this compound for industrial production requires careful consideration of efficiency, cost, and process management. The direct bromination method using halogenated solvents is scalable, as demonstrated in a larger-scale preparation converting 336 grams of 2-cyanoacetamide into the desired product with an approximate yield of 81%. google.com

A key factor for industrial viability is cost-efficiency. The use of halogenated solvents like carbon tetrachloride is advantageous because these solvents can be recovered through distillation and reused, which significantly reduces raw material costs and minimizes chemical waste. The process is also efficient in terms of purification; because the product precipitates from the reaction mixture in a relatively pure form, the need for complex and costly purification steps like column chromatography is often eliminated. google.com The reaction proceeds by adding bromine dropwise to a slurry of 2-cyanoacetamide at reflux temperature, which allows for good temperature control. As the reaction progresses, a two-phase system can form, with the product layer eventually solidifying, simplifying its separation from the reaction medium. google.com

Scalability and Process Optimization

The industrial-scale production of this compound has been a subject of process optimization to ensure high yields and purity. A common laboratory and industrial synthesis involves the direct bromination of 2-cyanoacetamide. google.com Key to a scalable process is the management of reaction conditions to selectively produce the monobrominated product while avoiding the formation of the dibrominated amide. google.com

One patented process details the addition of approximately one mole of bromine to a suspension of one mole of 2-cyanoacetamide in a suitable solvent. google.com The reaction is typically conducted at temperatures ranging from 20-120°C, with a preferred range of 40-100°C for optimal results. google.com The absence of a halogenation catalyst is crucial to prevent over-bromination. google.com

Continuous flow processing represents a modern approach to enhance scalability and safety. For related processes, such as those involving the reactive intermediate azides with 2-cyanoacetamide, flow reactors have demonstrated the ability to achieve quantitative yields with very short residence times, for instance, one minute. acs.org This methodology offers precise control over reaction parameters, which is critical when handling highly reactive compounds.

Table 1: Parameters for Scalable Synthesis of this compound

| Parameter | Condition | Rationale |

| Reactant Ratio | ~1:1 mole equivalent (2-cyanoacetamide:Bromine) | Prevents formation of 2,2-dibromo-2-cyanoacetamide. google.com |

| Temperature | 20-120°C (Optimal: 40-100°C) | Ensures a sufficient reaction rate while minimizing side reactions. google.com |

| Catalyst | None | Avoids promoting undesired dibromination. google.com |

| Solvent | Halogenated lower aliphatic hydrocarbons (e.g., CCl4), Benzene | Provides a suitable medium for the suspension reaction. google.com |

| Process Type | Batch or Continuous Flow | Batch is common; flow processing offers enhanced safety and control. google.comacs.org |

Cost Efficiency and Solvent Recovery Strategies

Solvent recovery is a critical component of green chemistry and cost reduction. nih.gov In the synthesis of this compound, solvents like carbon tetrachloride and benzene have been historically used. google.com Modern industrial processes aim to replace such hazardous solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is immiscible with water, facilitating easier extraction and recovery through azeotropic distillation. acs.org

Strategies for designing efficient solvent recovery systems involve a superstructure-based optimization approach, which can analyze multiple separation and purification options simultaneously. nih.gov The ideal solvent for recovery has low water miscibility, low vapor pressure, and a high boiling point, allowing for separation via conventional techniques. nih.gov For the production of 2,2-dibromo-2-cyanoacetamide, an improvement involves oxidizing the HBr byproduct in the reaction solution with a soluble bromate, permitting the recycling of the reaction solution and thus reducing waste and increasing yield. google.com

Table 2: Solvent Properties and Recovery Considerations

| Solvent | Properties | Recovery Strategy |

| Carbon Tetrachloride | Halogenated hydrocarbon, effective reaction medium. google.com | Distillation. However, its use is restricted due to toxicity. |

| Benzene | Aromatic hydrocarbon, effective reaction medium. google.com | Distillation. Its use is limited due to being a known carcinogen. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Immiscible with water, lower environmental impact than DCM. acs.org | Azeotropic distillation, direct extraction from aqueous reaction mixtures. acs.org |

Derivatization Strategies for this compound

The presence of multiple reactive sites makes this compound a versatile building block in organic synthesis. ontosight.ai Its chemical structure, featuring a bromine atom, a cyano group, and an active methylene (B1212753) group, allows for a wide range of chemical modifications. ontosight.airesearchgate.net

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the alpha-carbon is an excellent leaving group, making this position susceptible to nucleophilic attack. This is a classic S_N2 (bimolecular nucleophilic substitution) reaction, where a nucleophile displaces the bromide ion. libretexts.org

In this one-step, concerted mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-bromine bond breaks. libretexts.org The rate of this reaction is dependent on the concentration of both the this compound and the incoming nucleophile. youtube.com

A variety of nucleophiles can be employed, leading to a diverse array of substituted cyanoacetamides. For example, reaction with cyanide ions (from a source like sodium cyanide) would lead to the formation of a dinitrile compound. youtube.com Similarly, other nucleophiles such as amines, alkoxides, or thiolates can be used to introduce new functional groups at this position.

Condensation Reactions Involving the Active Methylene Group

The hydrogen atom on the carbon bearing the bromo and cyano groups is acidic due to the electron-withdrawing nature of the adjacent cyano and amide carbonyl groups. This makes the carbon a nucleophile after deprotonation by a base. This "active methylene group" can participate in various condensation reactions. researchgate.netresearchgate.net

A primary example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone. tandfonline.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. tandfonline.com The initial condensation product can then undergo further transformations. For instance, the reaction of cyanoacetamide derivatives with aldehydes can yield (E)-N-hetaryl-2-cyanoacrylamides. researchgate.net

These condensation reactions are fundamental in C-C bond formation and are widely used to construct more complex molecular frameworks. researchgate.net

Heterocyclization Reactions Utilizing this compound as a Precursor

This compound is an important synthon for the construction of heterocyclic compounds. researchgate.net The multiple reactive centers allow it to participate in cyclization reactions with various reagents to form rings of different sizes and functionalities, including pyrazoles, thiazoles, pyridines, and pyrimidines. sapub.org

For example, the reaction of cyanoacetamide derivatives with phenyl isothiocyanate can form a thiolate intermediate, which can then be cyclized with reagents like 3-(2-bromoacetyl)-2H-chromen-2-one to yield thiophene (B33073) derivatives. researchgate.net In another instance, reacting a cyanoacetamide derivative with phenacyl bromide can create an intermediate that is then used to synthesize pyridazine (B1198779) and oxazine (B8389632) rings. sapub.org The active methylene group and the amide functionality are often key participants in these ring-forming reactions. researchgate.net

Table 3: Examples of Heterocyclization Reactions

| Reactant(s) | Resulting Heterocycle | Reference |

| Cyanoacetamide derivative, Phenyl isothiocyanate, 3-(2-Bromoacetyl)-2H-chromen-2-one | Thiophene | researchgate.net |

| Cyanoacetamide derivative, Phenacyl bromide | Pyridazine, Oxazine | sapub.org |

| Cyanoacetamide derivative, Hydrazonyl halides | 1,3,4-Thiadiazole | sapub.org |

| 2-Methylchromones, Cyanoacetamides | 2-Pyridones | urfu.ru |

These heterocyclization strategies are crucial in medicinal chemistry and materials science, as they provide access to a vast array of compounds with potential biological and physical properties. researchgate.netsapub.org

Elucidation of 2 Bromo 2 Cyanoacetamide S Chemical Reactivity and Reaction Mechanisms

Fundamental Reaction Pathways of 2-Bromo-2-cyanoacetamide

This compound is a highly reactive chemical compound due to the presence of both a bromine atom and a cyano group attached to the same carbon atom. ontosight.ai This structural feature makes it susceptible to various chemical transformations, primarily substitution and condensation reactions.

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. A variety of nucleophiles, including amines and thiols, can displace the bromide ion. These reactions lead to the formation of a diverse range of substituted cyanoacetamides.

The reaction with thiols is of particular interest. The bromine atom can react with functional thiol groups (-SH) to form an oxidized disulfide form (S-S), which can inactivate enzymes. This reactivity is central to its biocidal properties. The general scheme for the substitution reaction with a thiol (R-SH) is as follows:

General Reaction with Thiols: Br-CH(CN)-CONH₂ + R-SH → R-S-CH(CN)-CONH₂ + HBr

Similarly, amines can react as nucleophiles to yield N-substituted derivatives.

General Reaction with Amines: Br-CH(CN)-CONH₂ + R-NH₂ → R-NH-CH(CN)-CONH₂ + HBr

Table 1: Examples of Substitution Reactions with Nucleophiles

| Nucleophile | Reagent Example | Product Class |

| Thiol | 2-Mercaptoethanol | Thioether-substituted cyanoacetamide |

| Amine | Dimethylamine | N,N-dimethyl-2-cyanoacetamide |

This table is illustrative and based on the general reactivity of this compound with nucleophiles.

The active methylene (B1212753) group (the carbon atom bonded to the cyano and acetamide (B32628) groups) in this compound is acidic and can be deprotonated by a base. researchgate.net The resulting carbanion is a potent nucleophile that can participate in condensation reactions with electrophiles like aldehydes and ketones. These reactions are pivotal in the synthesis of various heterocyclic compounds. researchgate.net

The Knoevenagel-type condensation is a common pathway where the active methylene group reacts with the carbonyl group of an aldehyde or ketone. researchgate.net This is often followed by cyclization to form stable heterocyclic rings, which are valuable intermediates in medicinal chemistry and materials science. researchgate.net

Table 2: Examples of Heterocycle Formation via Condensation Reactions

| Carbonyl Compound | Heterocyclic Product Class |

| Aromatic Aldehydes | Pyridines, Pyrimidines |

| Ketones | Thiophenes, Thiazoles |

| α,β-Unsaturated Ketones | Dihydropyridines |

This table presents potential heterocyclic systems formed from condensation reactions involving cyanoacetamide derivatives and various carbonyl compounds.

Mechanistic Insights into this compound Transformations

The selectivity between substitution and condensation pathways can be influenced by several reaction conditions, including the choice of solvent, temperature, and the nature of the base or catalyst used.

Solvent: The choice of solvent can affect the reaction pathway. For instance, in the bromination of 2-cyanoacetamide (B1669375) to form the title compound, solvents like carbon tetrachloride, chloroform, and benzene (B151609) derivatives are used. The reaction can proceed through a radical or electrophilic substitution pathway depending on the solvent.

Temperature: Reaction temperature can influence the rate and outcome of the reaction. For the preparation of this compound, temperatures in the range of 20-120°C are employed. google.com

Catalyst/Base: The presence and type of a base or catalyst are crucial. For condensation reactions, a base is required to deprotonate the active methylene group. researchgate.net In contrast, some substitution reactions may proceed without a catalyst. The synthesis of this compound itself is carried out in the absence of a halogenation catalyst. google.com

During the chemical transformations of this compound, several key intermediates can be formed.

In substitution reactions , the primary intermediate is the carbocation formed upon the departure of the bromide ion, which is then attacked by the nucleophile.

In condensation reactions , the key intermediate is the carbanion generated by the deprotonation of the active methylene group. researchgate.net This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to an aldol-type adduct. This adduct can then undergo dehydration and subsequent cyclization to yield various heterocyclic products. For example, reaction with hydrazine (B178648) derivatives can lead to pyrazoles, while reaction with urea (B33335) or thiourea (B124793) can produce pyrimidines. rsc.org

The final products of these reactions are diverse and include substituted cyanoacetamides from substitution reactions and a wide array of heterocyclic compounds like pyridines, thiophenes, and thiazoles from condensation reactions. rsc.orgresearchgate.net

Comprehensive Analysis of 2 Bromo 2 Cyanoacetamide S Biological Activities

Broad-Spectrum Antimicrobial and Biocidal Efficacy

2-Bromo-2-cyanoacetamide, also known as DBNPA (2,2-dibromo-3-nitrilopropionamide), is recognized for its significant biological activity as a broad-spectrum, non-oxidizing biocide. wikipedia.org It is highly effective against a wide range of microorganisms, including bacteria, fungi, and algae. wikipedia.org This efficacy makes it a valuable component in industrial applications like water treatment and as a preservative in products such as paints, coatings, glues, and adhesives to control microbial contamination. wikipedia.org The compound acts rapidly to kill microorganisms upon application.

Efficacy Against Bacterial Strains (e.g., MIC Values, Inhibitory Effects)

This compound demonstrates potent inhibitory effects against a variety of bacterial strains. Its effectiveness is often measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration needed to prevent visible bacterial growth. Studies have shown that it is effective at low concentrations, making it a candidate for the development of new antimicrobial agents. It is particularly effective against slime-forming bacteria commonly found in industrial settings, such as Pseudomonas spp. and Klebsiella spp. nih.gov

Interactive Table: Minimum Inhibitory Concentration (MIC) Values of this compound Derivatives Against Select Bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Escherichia coli | 125 |

| Pseudomonas aeruginosa | 125 |

| Staphylococcus aureus | 125 |

| Bacillus subtilis | Data Not Available |

| Data derived from studies on cyanoacetamide moieties, which are structurally related to this compound. rsc.org |

Antifungal Properties and Applications

Beyond its antibacterial capabilities, this compound is also an effective fungicide used to control the growth of various fungi. wikipedia.org Its application is critical in preventing fungal-induced spoilage and contamination in various industrial products. Many derivatives of cyanoacetamide have been reported to possess significant antifungal properties. researchgate.net For instance, certain synthesized pyridine (B92270) compounds containing a cyanoacetamide moiety have shown very good antimicrobial activity against fungal strains like Candida albicans. nih.gov Similarly, other research has demonstrated the antifungal potential of cyanoacetamide derivatives against strains such as Aspergillus flavus and Candida albicans. researchgate.net

Molecular and Cellular Mechanisms of Biocidal Action of this compound

The biocidal power of this compound stems from its chemical reactivity, which allows it to disrupt vital cellular structures and functions within microorganisms. hpaf.co.uk

Enzyme Inactivation via Thiol Group Oxidation (Disulfide Formation)

The principal mechanism of action for this compound involves its interaction with thiol groups (sulfhydryl groups, -SH) found in microbial proteins, particularly the amino acid cysteine. google.com The compound acts as an oxidizing agent, reacting with these thiol groups to form disulfide bonds (S-S). This reaction alters the structure of enzymes and other proteins, leading to their inactivation. Unlike some other biocides, its action can oxidize thiol-based amino acids beyond the formation of simple disulfide species, causing irreversible disruption. google.comgoogle.com This rapid reaction with sulfur-containing nucleophiles is the basis of its antimicrobial action. google.com

Disruption of Essential Biochemical Pathways and Cellular Functions

By inactivating critical enzymes, this compound disrupts essential biochemical pathways necessary for microbial survival. This interference inhibits key biological functions and interrupts the transport of materials across cell membranes. google.comgoogle.com The compound's ability to react with a wide range of amino acids inhibits critical metabolic processes, ultimately leading to cell death. hpaf.co.uk It can also impact other cellular processes by altering pathways involved in cell growth and modulating the expression of genes related to stress responses.

Multi-Site Action Modalities

A key feature of this compound's effectiveness is its multi-site mode of action. It doesn't target a single specific site within the microorganism but rather reacts with numerous proteins due to the widespread presence of thiol groups. nih.gov This broad-based attack on multiple cellular components makes it difficult for microorganisms to develop resistance. This characteristic provides a significant advantage for its use as a long-term biocide in various industrial and commercial applications.

Interactions with Diverse Biomolecules and Biological Systems

This compound and its structural relatives engage in reactions that can alter cellular behavior by modifying signaling cascades and metabolic functions. This activity stems from the electrophilic nature of the α-carbon, which makes it susceptible to nucleophilic attack from biological macromolecules.

Modulation of Cellular Signaling Pathways

Research into compounds structurally related to this compound highlights their potential to modulate complex cellular signaling pathways, particularly those governed by the ubiquitin-proteasome system (UPS). The UPS is a critical regulatory system for protein degradation and signal transduction, and its disruption can lead to significant cellular consequences, including apoptosis.

Derivatives of cyanoacetamide have been investigated as inhibitors of deubiquitinating enzymes (DUBs), which are key components of the UPS. google.comnih.gov Inhibition of DUBs can lead to the accumulation of ubiquitinated proteins, triggering cellular stress responses and altering signaling cascades. For instance, studies on breast cancer cell lines have shown that inhibiting the proteasome affects the stability and localization of crucial oncogenic receptors like the estrogen receptor (ER) and ERBB2. nih.gov This interference leads to the degradation of these receptors and the induction of apoptosis, demonstrating a clear mechanism by which this class of compounds can modulate cancer-related signaling pathways. nih.gov

The table below summarizes the observed effects of related compounds on specific signaling pathways.

| Pathway/Target | Observed Effect | Cellular Outcome | Relevant Compound Class | Source(s) |

| Ubiquitin-Proteasome System (UPS) | Inhibition of Deubiquitinating Enzymes (DUBs) | Altered protein turnover and signaling | Cyanoacetamide derivatives | google.comnih.gov |

| ER & ERBB2/HER2 Pathways | Receptor degradation and loss of function | Induction of apoptosis in breast cancer cells | Proteasome inhibitors | nih.gov |

Influence on Gene Expression and Metabolic Processes

The influence of this compound and related molecules extends to the regulation of gene expression and core metabolic processes. Studies involving similar brominated organic compounds have shown they can induce significant changes at the transcriptional level.

Research on the biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA), a related compound, has indicated that it can cause deleterious effects in aquatic organisms through mechanisms that likely involve altered gene expression. researchgate.net Furthermore, other brominated compounds like 2-bromopalmitate have been found to modulate cell differentiation by affecting epigenetic mechanisms, specifically by decreasing the acetylation of histones H3 and H4. nih.gov Histone acetylation is a fundamental process for controlling gene accessibility and expression, suggesting a potential mechanism by which bromo-compounds could exert their biological effects. nih.gov

In the context of metabolic processes, the core structure of cyanoacetamide has been identified as a metabolite in HT-29 colorectal cancer cells undergoing treatment with chemotherapy agents. tjnpr.org This finding suggests that the cyanoacetamide moiety can be involved in the metabolic response of cells to therapeutic stress. tjnpr.org

The following table details research findings on the influence of related compounds on genetic and metabolic systems.

| Biological Process | Finding | Experimental Model | Compound | Source(s) |

| Gene Expression | Transcriptional alterations and molecular effects analyzed via quantitative PCR. | Zebrafish eleuthero-embryos | 2,2-dibromo-3-nitrilopropionamide (DBNPA) | researchgate.net |

| Epigenetic Regulation | Decreased acetylation of histones H3 and H4, interfering with cell differentiation. | P19 cells (mouse embryonal carcinoma) | 2-bromopalmitate | nih.gov |

| Cellular Metabolism | Detected as a cellular metabolite following treatment with anti-cancer drugs. | HT-29 colorectal cancer cells | 2-cyanoacetamide (B1669375) | tjnpr.org |

Research Applications in Proteomics

This compound is explicitly identified as a compound for proteomics research. scbt.com Its utility in this field is primarily due to its reactive nature, which allows it to be used as a chemical probe to study protein function and activity.

The compound serves as a valuable scaffold for developing inhibitors that target specific enzymes. google.comontosight.ai A key application is in high-throughput screening campaigns designed to discover and validate selective inhibitors for enzyme families like deubiquitinases (DUBs). nih.gov Such inhibitors are crucial tools for elucidating the biological roles of these enzymes and for validating them as therapeutic targets. nih.gov

In the field of chemoproteomics, reactive molecules like this compound are employed in techniques such as Activity-Based Protein Profiling (ABPP). ABPP uses covalent probes to map the active sites of enzymes within complex proteomes, providing insights into enzyme function and inhibitor interactions. The electrophilic center of this compound makes it suitable for designing such probes. Research in this area often utilizes advanced mass spectrometry and data analysis platforms to identify protein targets. nih.govuva.nl

Key applications in proteomics are summarized in the table below.

| Proteomics Application | Description | Protein Target Class Example | Source(s) |

| Chemical Probe/Inhibitor | Used as a scaffold to develop selective small molecule inhibitors for studying protein function. | Deubiquitinases (DUBs) | google.comnih.govontosight.ai |

| High-Throughput Screening (HTS) | Employed in large-scale screens to identify novel and selective enzyme inhibitors from chemical libraries. | DUBs and other isopeptidases | nih.gov |

| Activity-Based Protein Profiling (ABPP) | Serves as a basis for designing covalent probes to identify and characterize active enzymes in a proteome. | Various enzyme families | nih.govscbt.com |

Environmental Transformation, Fate, and Ecological Implications of 2 Bromo 2 Cyanoacetamide

Abiotic Degradation Pathways and Kinetics

The environmental persistence of 2-Bromo-2-cyanoacetamide is significantly influenced by abiotic degradation processes, primarily hydrolysis and nucleophilic degradation. These pathways are dictated by environmental conditions such as pH, temperature, and the presence of nucleophilic species.

Hydrolysis in Aqueous Environments

Hydrolysis is a dominant degradation pathway for this compound in aqueous environments. wikipedia.orgsantos.com The rate of hydrolysis is highly dependent on the pH of the water. wikipedia.orgnih.gov Generally, the degradation is faster in alkaline conditions compared to acidic or neutral conditions. wikipedia.orgnih.gov

The degradation of the parent compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), from which this compound is a primary transformation product, provides insight into the hydrolytic behavior of similar brominated acetamides. wikipedia.orgnih.gov For DBNPA, hydrolysis is a key degradation mechanism, leading to a variety of smaller organic and inorganic byproducts. wikipedia.orgepa.gov The half-life of DBNPA is significantly shorter at higher pH values. For instance, the abiotic half-lives of DBNPA at pH 5, 7, and 9 are reported to be 67 days, 63 hours, and 73 minutes, respectively. nih.gov This suggests that under alkaline conditions, the breakdown of these compounds is rapid.

The hydrolysis of DBNPA, and by extension this compound, involves the breaking of the carbon-bromine bonds. wikipedia.org This process is catalyzed by both acid and base. researchgate.net In neutral to alkaline environments, nucleophilic substitution by hydroxide (B78521) ions initiates the hydrolysis. wikipedia.org

Table 1: Abiotic Degradation Half-life of DBNPA at Different pH Levels

| pH | Half-life |

| 5 | 67 days |

| 7 | 63 hours |

| 9 | 73 minutes |

This data for DBNPA provides a relevant proxy for understanding the pH-dependent hydrolysis of this compound. nih.gov

Nucleophilic Degradation Mechanisms

Due to its chemical structure, featuring an electrophilic bromine atom, this compound is susceptible to nucleophilic attack. wikipedia.orgontosight.ai This is a significant degradation pathway, especially in environments rich in nucleophiles. wikipedia.orgnih.gov

The parent compound, DBNPA, is known to react rapidly with various sulfur-containing nucleophiles such as sulfite, bisulfite, sulfide, and thiosulfate (B1220275) ions. acs.orghpaf.co.uk These reactions lead to the formation of cyanoacetamide. researchgate.netacs.org Similarly, reactions with amines can occur, forming substituted amide compounds. wikipedia.org The presence of these nucleophiles can significantly accelerate the degradation of brominated acetamides beyond what is observed through hydrolysis alone. wikipedia.orgnih.gov

Biotic Transformation and Microbial Interactions

The fate of this compound in the environment is also heavily influenced by biological processes. Microbial communities in various ecosystems can actively transform and degrade this compound.

Biodegradation in Aquatic Ecosystems (e.g., Constructed Wetlands)

Constructed wetlands (CWs) are engineered systems that utilize natural processes for wastewater treatment. wur.nl Biodegradation is a key removal mechanism for organic contaminants in these systems. nih.govwur.nlresearchgate.net Studies have shown that CWs can be effective in treating water containing biocides like DBNPA and its transformation products. nih.govresearchgate.net

The microbial communities within CWs can adapt to the presence of these compounds and facilitate their degradation. nih.govresearchgate.net The efficiency of this biodegradation can, however, be influenced by the concentration of the biocide and the presence of other chemicals. nih.govresearchgate.net For instance, the presence of glutaraldehyde (B144438) has been observed to increase the transformation of DBNPA to the less toxic this compound (also referred to as MBNPA in some literature). nih.govresearchgate.net

Role as a Key Transformation Product of DBNPA in Bioremediation Contexts

This compound is a recognized primary transformation product of the widely used biocide DBNPA. nih.govresearchgate.netuva.nl The degradation of DBNPA often proceeds through the loss of a bromine atom to form this less brominated and generally less toxic compound. nih.govresearchgate.net

In bioremediation efforts, understanding the formation and subsequent fate of this compound is crucial. While it represents a step in the detoxification of DBNPA, its own persistence and potential ecological effects must be considered. The rate of DBNPA degradation and the formation of its byproducts can be influenced by microbial activity in both aerobic and anaerobic conditions. santos.comnih.gov The half-life of DBNPA due to biodegradation can be less than 4 hours under both aerobic and anaerobic conditions at a neutral pH. nih.gov

Characterization and Ecological Relevance of Transformation Products

The degradation of this compound and its parent compound, DBNPA, leads to a variety of transformation products. The nature and ecological impact of these products are of significant concern.

The hydrolysis and biodegradation of DBNPA can produce a range of compounds including dibromoacetonitrile (B109444) (DBAN), dibromoacetamide (DBAM), dibromoacetic acid (DBAA), monobromoacetamide, monobromoacetic acid, cyanoacetic acid, cyanoacetamide, and eventually mineralizing to ammonia, carbon dioxide, and bromide ions. wikipedia.orgepa.govresearchgate.net

The formation of these byproducts is dependent on environmental conditions. wikipedia.org For example, under different pH conditions, the primary degradation product of DBNPA can vary, with dibromoacetic acid being dominant at pH 5, and dibromoacetonitrile at pH 7 and 9. wikipedia.org

While this compound is considered less toxic than its parent compound, DBNPA, the ecological risks associated with it and other transformation products are not fully understood, especially concerning long-term exposure and potential for incomplete degradation. nih.govresearchgate.net Some degradation by-products of DBNPA have been noted to be more toxic and recalcitrant than the parent compound itself, highlighting the importance of understanding the complete degradation pathway. researchgate.net Further research is needed to fully characterize the toxicity and environmental fate of all transformation products. nih.govresearchgate.net

Identification of Monobromo- and Dibrominated Derivatives (e.g., MBNPA, 2,2-Dibromopropanediamide)

The chemical compound this compound is primarily recognized as a transformation product (TP) of the widely used biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA). The environmental degradation of DBNPA is a rapid process, influenced by factors such as pH and the presence of other chemicals, leading to the formation of several derivatives. regulations.govwikipedia.org

Under certain environmental conditions, particularly in the presence of nucleophiles or through photodegradation, DBNPA loses a bromine atom to form this compound, which is also referred to as monobromonitrilopropionamide (MBNPA). asm.orgoup.comdatapdf.com This conversion is a key pathway in its environmental fate.

Further investigation into the transformation of DBNPA has identified other significant derivatives. One such derivative is 2,2-Dibromopropanediamide. rsc.orgwur.nl Its formation has been noted in studies involving the interaction of DBNPA with other substances, such as glutaraldehyde, where it was identified as a newly discovered transformation product. wur.nlresearchgate.net Other identified degradation products include dibromoacetonitrile (DBAN) and dibromoacetamide (DBAM). asm.orgoup.com The degradation of DBNPA can proceed through different pathways, with hydrolysis leading sequentially to dibromoacetonitrile (DBAN), dibromoacetamide (DBAM), and dibromoacetic acid (DBAA). regulations.govdatapdf.com

The following table summarizes the key identified transformation products of DBNPA, including the subject compound this compound (MBNPA).

Table 1: Identified Transformation Products of DBNPA

| Transformation Product Name | Abbreviation | Chemical Formula | Notes |

| This compound | MBNPA | C₃H₃BrN₂O | A primary monobrominated transformation product formed by the loss of one bromine atom from DBNPA. asm.orgrsc.org |

| 2,2-Dibromopropanediamide | - | C₃H₄Br₂N₂O₂ | A dibrominated derivative identified as a transformation product of DBNPA, particularly in the presence of glutaraldehyde. rsc.orgwur.nl |

| Dibromoacetonitrile | DBAN | C₂HBr₂N | A toxic degradation product formed through the hydrolysis of DBNPA, particularly at neutral or alkaline pH. regulations.govasm.orgoup.com |

| Dibromoacetamide | DBAM | C₂H₃Br₂NO | A dibrominated degradation product formed through the hydrolysis of DBNPA. asm.orgoup.comrsc.org |

| Dibromoacetic acid | DBAA | C₂H₂Br₂O₂ | A degradation product resulting from the hydrolysis of DBNPA and its derivatives. regulations.govwikipedia.org |

| Cyanoacetamide | CAM | C₃H₄N₂O | A debrominated degradation product formed from DBNPA via reaction with nucleophiles or through photodegradation. asm.orgdatapdf.com |

Comparative Ecotoxicity of Parent Compound and Transformation Products

Research indicates that the transformation of DBNPA to this compound (MBNPA) results in a compound with reduced toxicity. researchgate.net Studies have shown that MBNPA is approximately two times less toxic than its parent compound, DBNPA. asm.org This reduction in toxicity is a significant aspect of the environmental fate of DBNPA-based biocides.

The following table provides a comparison of the acute toxicity of DBNPA and its key transformation products to the fathead minnow (Pimephales promelas), a common model organism in aquatic toxicology.

Table 2: Comparative Acute Ecotoxicity to Fathead Minnow (Pimephales promelas)

| Compound | 96-hour LC50 (mg/L) | Relative Toxicity Compared to DBNPA |

| 2,2-dibromo-3-nitrilopropionamide (DBNPA) | 1.8 | Parent Compound |

| This compound (MBNPA) | 3.4 | Less Toxic |

| Dibromoacetonitrile (DBAN) | 0.55 | More Toxic |

| Dibromoacetamide (DBAM) | 69 | Significantly Less Toxic |

| Source: Data from a study on the static acute toxicity to the fathead minnow. oup.com |

Advanced Research Applications of 2 Bromo 2 Cyanoacetamide Derivatives

Strategic Intermediate in Organic Synthesis for High-Value Compounds

The reactivity endowed by the bromo and cyano functional groups allows 2-bromo-2-cyanoacetamide to be a key player in the synthesis of valuable chemical products, including precursors for pharmaceuticals and agrochemicals. ontosight.ai Its utility stems from its ability to participate in a variety of chemical reactions to form more complex molecular architectures. ontosight.aigoogle.com

In the realm of pharmaceutical research, this compound and its parent compound, 2-cyanoacetamide (B1669375), are recognized as important intermediates. ontosight.aiorientjchem.org Cyanoacetamide derivatives are considered key precursors for a wide array of drugs, highlighting their significance in medicinal chemistry. orientjchem.org The reactivity of this compound allows for its incorporation into complex molecules that may possess biological activity. ontosight.ai Researchers investigate such compounds as potential starting points for new drugs or as tools to explore biochemical pathways. ontosight.ai

A significant application is in the synthesis of heterocyclic compounds, which form the core of many therapeutic agents. orientjchem.orgresearchgate.net For instance, derivatives of this compound are used to construct thiazole (B1198619) and pyrazolo[5,1-c] ontosight.ainih.govgoogle.comtriazole rings, structures known to be present in compounds with therapeutic effects. researchgate.net

The chemical framework of this compound is foundational to the development of certain agrochemicals, particularly biocides. A prominent derivative is 2,2-Dibromo-2-cyanoacetamide (B155079) (DBNPA), a fast-acting, non-oxidizing biocide. google.comfengchengroup.com DBNPA is synthesized from cyanoacetamide through bromination processes and is valued as an effective disinfectant and water conditioner. google.comsigmaaldrich.com

DBNPA is utilized in various industrial applications to control microbial growth. fengchengroup.com Its applications include:

Papermaking: Used as a preservative in paper coatings and slurries and for slime control on paper machines. fengchengroup.com

Water Treatment: Employed as a biocide in industrial cooling water systems. fengchengroup.com

Oil and Gas: Applied in hydraulic fracturing wells to prevent bacterial contamination. fengchengroup.com

Furthermore, the synthesis of heterocyclic structures from bromo-cyanoacetamide intermediates extends to agrochemicals. For example, the benzo google.comgoogle.comthiazolo[2,3-c] ontosight.ainih.govgoogle.comtriazole core, accessible through related chemistry, is found in the commercial fungicide tricyclazole, which is used to protect rice crops. nih.gov

Role in the Synthesis of Heterocyclic Compounds with Diverse Bioactivities

Cyanoacetamide derivatives are versatile and accessible intermediates for the synthesis of a wide range of heterocyclic compounds. orientjchem.orgresearchgate.net The unique chemical reactivity of this compound makes it a particularly useful precursor for building heterocyclic rings that are often associated with significant biological activities. ontosight.airesearchgate.net

Thiazole rings are a common feature in many biologically active compounds. analis.com.my A well-established method for synthesizing 2-aminothiazole (B372263) derivatives involves the reaction of an α-halocarbonyl compound with a thiourea-based reactant. nih.govignited.in In this context, this compound and its derivatives serve as the α-halocarbonyl component.

For example, the reaction of 3-(2-bromoacetyl)-4-hydroxychromen-2-one with thiourea (B124793) yields a 3-(2-amino-thiazol-4-yl)-4-hydroxychromen-2-one hydrobromide, demonstrating the formation of the thiazole ring. researchgate.net Similarly, research has shown the bromination of 2-cyano-N-(5-methylthiazol-2-yl)acetamide to yield 2-bromo-2-cyano-N-(5-methylthiazol-2-yl)acetamide, a key intermediate for further synthetic modifications. researchgate.net This highlights its role as a direct precursor in the elaboration of more complex thiazole-containing molecules.

| Reactant 1 (Bromoacetamide Derivative) | Reactant 2 | Resulting Heterocyclic Core | Reference |

|---|---|---|---|

| 3-(2-bromoacetyl)-4-hydroxychromen-2-one | Thiourea | 2-Aminothiazole | researchgate.net |

| 2-Bromo-2-cyano-N-(5-methylthiazol-2-yl)acetamide | Thiocarbohydrazide | Pyrazolo[5,1-c] ontosight.ainih.govgoogle.comtriazole | researchgate.net |

| α-halo ketone (general) | Thiourea | 2-Aminothiazole | ignited.in |

The pyrazolo[5,1-c] ontosight.ainih.govgoogle.comtriazole scaffold is another important heterocyclic system found in compounds used as dyes, pigments, and potential agents in medicine and agriculture. researchgate.net Derivatives of this compound are instrumental in building this specific bicyclic structure.

In one synthetic route, 2-bromo-2-cyano-N-(5-methylthiazol-2-yl)acetamide is reacted with thiocarbohydrazide. researchgate.net This reaction leads to the formation of a pyrazolo[5,1-c] ontosight.ainih.govgoogle.comtriazole derivative, demonstrating the utility of the bromo-cyanoacetamide unit in constructing complex, fused heterocyclic systems. researchgate.net

Synergistic Interactions in Biocidal Formulations

While the term "synergistic interactions" implies a combination of multiple active components, the potent standalone biocidal activity of 2,2-Dibromo-2-cyanoacetamide (DBNPA), a direct derivative, is a cornerstone of its application in various formulations. google.comfengchengroup.com DBNPA is known as a highly effective and fast-killing biocide used to control the growth of bacteria and other microorganisms in industrial settings. fengchengroup.com

Its effectiveness in formulations for papermaking, water cooling towers, and hydraulic fracturing fluids stems from its ability to rapidly eliminate microbial contamination. fengchengroup.com DBNPA functions similarly to typical halogen biocides and is favored in some applications for its rapid degradation in water, which mitigates long-term environmental persistence. fengchengroup.com The development and use of DBNPA in these industrial formulations showcase a critical application derived from the fundamental chemistry of the bromo-cyanoacetamide structure. google.com

Enhancing Biodegradation of Other Biocides (e.g., Glutaraldehyde)

A key finding is that the presence of glutaraldehyde (B144438) can accelerate the transformation of DBNPA. In combined applications, glutaraldehyde facilitates the conversion of DBNPA into less toxic compounds, including this compound (MBNPA) and 2,2-dibromopropanediamide. researchgate.net This interaction is significant as it suggests a pathway to mitigate the toxicity of DBNPA in water systems. The combination of DBNPA and glutaraldehyde has been observed to have a lower inhibitory impact on the biodegradation of other organic compounds than DBNPA alone. researchgate.net

The following table summarizes the observed interactions between DBNPA and glutaraldehyde in water treatment scenarios:

| Interaction Aspect | Observation | Reference |

| DBNPA Transformation | The presence of glutaraldehyde increases the transformation of DBNPA to the less toxic this compound (MBNPA) and 2,2-dibromopropanediamide. | researchgate.net |

| Toxicity of Mixture | The combination of DBNPA and glutaraldehyde shows a lower negative impact on the biodegradation of other substances compared to DBNPA alone. | researchgate.net |

| Interaction Products | DBNPA and glutaraldehyde react to form new chemical products in water. | rsc.orgresearchgate.net |

| Effect of Photodegradation | Light exposure can accelerate the formation of interaction products between DBNPA and glutaraldehyde, reducing overall toxicity. | researchgate.net |

Environmental Applications in Water Treatment Systems

Derivatives of this compound, particularly DBNPA, are utilized as broad-spectrum biocides in a variety of industrial water treatment systems due to their rapid action and fast degradation. cneasychem.com Their application is critical in preventing microbial growth, which can lead to biofouling, corrosion, and contamination.

These compounds are effective against a wide range of microorganisms, including bacteria, fungi, and algae. regulations.gov This makes them suitable for use in diverse and demanding environments such as:

Industrial Cooling Towers: To control the growth of slime-forming bacteria and algae in recirculating water systems. regulations.govmade-in-china.com

Pulp and Paper Mills: As a preservative in paper coatings and slurries to prevent microbial degradation of the products.

Reverse Osmosis (RO) Membranes: To control biofouling on membrane surfaces, which can impede water flow and reduce efficiency. regulations.govindustrialchemicals.gov.au

Enhanced Oil Recovery Systems: To inhibit the growth of bacteria that can cause corrosion and souring of oil.

Wastewater Treatment: To reduce microbial contamination in various stages of wastewater processing. regulations.gov

A significant advantage of DBNPA in these applications is its instability in water, which leads to rapid hydrolysis under both acidic and alkaline conditions. This rapid degradation into less harmful substances, such as ammonia, bromide ions, and carbon dioxide, is an environmentally favorable characteristic.

The table below outlines some of the key water treatment applications for this compound derivatives:

| Application Area | Purpose | Key Benefit | Reference |

| Industrial Cooling Towers | Control of bacteria, fungi, and algae | Rapid microbial kill | regulations.govmade-in-china.com |

| Pulp and Paper Mills | Preservation of coatings and slurries | Broad-spectrum efficacy | |

| Reverse Osmosis Systems | Prevention of membrane biofouling | Fast-acting biocide | regulations.govindustrialchemicals.gov.au |

| Enhanced Oil Recovery | Inhibition of microbial corrosion | Effectiveness against specific bacteria | |

| Wastewater Treatment | Reduction of microbial contamination | Rapid degradation | regulations.gov |

Toxicological Research and Biochemical Impact of 2 Bromo 2 Cyanoacetamide

In Vitro Cytotoxicity Assessment in Human Cell Lines

In vitro studies are crucial for evaluating the cytotoxic effects of chemical compounds on human cells. For 2-bromo-2-cyanoacetamide, research has focused on understanding its dose-dependent effects and the specific cellular responses it elicits. These studies provide foundational knowledge for assessing its potential risks and, in some contexts, its therapeutic possibilities.

Dose-Dependent Effects and Cellular Responses

Research has demonstrated that this compound exhibits dose-dependent toxicity in various human cell lines. This means that the severity of the cellular damage increases as the concentration of the compound increases. At certain concentrations, the compound has been shown to decrease cell viability and induce apoptosis, which is a form of programmed cell death.

The cellular responses to this compound are multifaceted. It has been observed to alter signaling pathways that are critical for cell growth and survival. Furthermore, it can modulate the expression of genes associated with stress responses within the cell. Histological examinations of tissues exposed to similar biocides have revealed cellular damage such as erosion, vacuolation, and necrosis, further underscoring the cytotoxic potential. elsevierpure.com

Interactive Table: In Vitro Effects of this compound on Human Cell Lines

| Effect | Observation | Implication |

| Cell Viability | Decreases with increasing concentration | Indicates cytotoxic potential |

| Apoptosis | Induced at certain concentrations | Suggests a mechanism of cell death |

| Cell Signaling | Alters pathways for growth and survival | Disrupts normal cellular function |

| Gene Expression | Modulates stress response genes | Cellular defense mechanism activation |

Implications for Potential Therapeutic Considerations

While the primary focus of research on this compound has been on its biocidal properties, its ability to induce apoptosis and affect cell signaling pathways has led to some exploration of its potential in therapeutic contexts, particularly in cancer research. ontosight.ai The rationale is that a compound that can selectively induce death in rapidly dividing cancer cells could be a candidate for drug development.

However, its dose-dependent cytotoxicity necessitates a very careful evaluation of its therapeutic window—the concentration range where it is effective against diseased cells without causing excessive harm to healthy cells. The selective toxicity of some cyanoacetamide derivatives towards cancer cells over normal cells has been noted in other studies, suggesting that this class of compounds may have potential as therapeutic agents. nih.gov Further research is needed to fully understand the specific mechanisms and potential for selective targeting of cancer cells by this compound.

Comparative Toxicological Profile as a DBNPA Transformation Product

This compound (also referred to as MBNPA) is a significant transformation product of the widely used biocide 2,2-dibromo-3-nitrilopropionamide (DBNPA). rsc.org Understanding the toxicity of this compound in comparison to its parent compound, DBNPA, is critical for assessing the environmental and health impacts of DBNPA use.

Assessment of Reduced Toxicity Compared to Parent Compound

Multiple studies have indicated that this compound exhibits reduced toxicity compared to DBNPA. nih.govresearchgate.net The transformation from DBNPA to this compound involves the loss of one bromine atom. This structural change is a key factor in its decreased biocidal efficacy and toxicity. In some instances, the transformation products of DBNPA, including this compound, have been reported to be 10–50% less toxic than DBNPA itself. The presence of other substances, such as glutaraldehyde (B144438), can increase the rate of DBNPA transformation to less toxic products like this compound. nih.govresearchgate.net

Interactive Table: Comparative Toxicity of DBNPA and its Transformation Product

| Compound | Common Abbreviation | Key Structural Feature | Relative Toxicity |

| 2,2-dibromo-3-nitrilopropionamide | DBNPA | Two bromine atoms | Higher |

| This compound | MBNPA | One bromine atom | Lower nih.govresearchgate.net |

Mechanistic Basis for Differential Toxicity

The biocidal action of both DBNPA and this compound is attributed to the bromine atom(s). These compounds act by inactivating essential enzymes within microorganisms. They achieve this by oxidizing the functional thiol groups (-SH) found in enzymes to disulfide bonds (S-S), which disrupts the normal function of these enzymes and leads to cell death.

The higher reactivity and toxicity of DBNPA can be attributed to the presence of two bromine atoms, which create a more electron-deficient carbon center, making it a more potent electrophile. wikipedia.org This enhanced reactivity allows DBNPA to more readily interact with and inactivate a broader range of biomolecules. In contrast, this compound, with only one bromine atom, is a less potent electrophile, resulting in a lower toxicological profile.

Broader Biochemical Perturbations Induced by this compound

The biochemical impact of this compound extends beyond its direct cytotoxic effects. As a reactive chemical, it has the potential to interact with various biomolecules, leading to a range of biochemical perturbations. ontosight.ai

Its primary mechanism of action, the oxidation of thiol groups, can have widespread consequences, as these groups are present in numerous proteins and enzymes that are vital for cellular processes. Disruption of these molecules can impact cellular metabolism by inhibiting key metabolic pathways. The compound's ability to alter cell signaling and gene expression further highlights its capacity to induce broader biochemical changes within a cell. While the acute effects are linked to its biocidal properties, the long-term consequences of exposure and the full spectrum of its biochemical interactions are areas that warrant further investigation.

Enzyme Inhibition Beyond Thiol-Disulfide Exchange

The primary mechanism of biocidal action for this compound and its parent compound, 2,2-dibromo-3-nitrilopropionamide (DBNPA), is widely attributed to the inactivation of enzymes through the oxidation of thiol groups on proteins, leading to the formation of disulfide bonds and subsequent disruption of cellular metabolism. wikipedia.orgnih.gov However, the reactivity of the α-bromo-α-cyano functional group suggests the potential for other modes of enzyme inhibition that extend beyond simple thiol-disulfide exchange.

The electrophilic nature of the carbon atom bonded to both the bromine and cyano groups makes it susceptible to nucleophilic attack by various amino acid residues within an enzyme's active or allosteric sites, not limited to cysteine. wikipedia.org While research specifically detailing these alternative inhibitory mechanisms for this compound is limited, the chemical properties of the molecule and studies on related compounds allow for informed hypotheses.

Potential Non-Thiol-Based Inhibition Mechanisms:

Nucleophilic Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions with other amino acid residues besides cysteine. For instance, the side chains of histidine (imidazole ring), lysine (B10760008) (amino group), and serine (hydroxyl group) could potentially act as nucleophiles, leading to covalent modification of the enzyme and subsequent inactivation.

Interaction with Metalloenzymes: The cyano group (-C≡N) is a known ligand for metal ions. Many enzymes, known as metalloenzymes, require a metal cofactor (e.g., zinc, iron, copper) for their catalytic activity. This compound could potentially inhibit such enzymes by coordinating with the metal cofactor, thereby disrupting the enzyme's structure and function.

Generation of Reactive Species: Although less documented for this specific compound, the cellular environment could potentially lead to the degradation of this compound into other reactive species that could then interact with a broader range of cellular components, including non-thiol-containing enzymes.

Effects on Cellular Respiration and Energy Metabolism

The impact of this compound on cellular respiration and energy metabolism is an area that warrants more direct investigation. While it is generally stated that the compound impacts cellular metabolism by inhibiting key metabolic pathways, specific details regarding its effect on mitochondrial function are not extensively documented in publicly available research. However, by examining the known reactivity of the compound and drawing parallels with related biocides and brominated compounds, potential mechanisms can be inferred.

As a known electrophile that reacts with thiol groups, this compound has the potential to interfere with numerous enzymes critical to cellular respiration and energy production. wikipedia.orgnih.gov Many enzymes involved in glycolysis, the Krebs cycle, and the electron transport chain contain essential cysteine residues in their active sites.

Potential Impacts on Cellular Respiration:

Inhibition of Glycolytic Enzymes: Enzymes in the glycolytic pathway, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), are known to be sensitive to thiol-reactive compounds. Inhibition of such enzymes would disrupt the initial stages of glucose breakdown, leading to a decrease in the production of pyruvate (B1213749) and subsequently, a reduction in the fuel available for the Krebs cycle and oxidative phosphorylation.

Disruption of the Electron Transport Chain (ETC): The protein complexes of the electron transport chain, located in the inner mitochondrial membrane, are rich in cysteine residues and iron-sulfur clusters, both of which are potential targets for this compound. nih.govmdpi.com Inhibition of ETC complexes would impair the transfer of electrons, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis via oxidative phosphorylation. Such inhibition could also lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular stress and damage. nih.gov For instance, cyanide, a well-known inhibitor of complex IV of the electron transport chain, halts cellular respiration. khanacademy.org While the cyano group in this compound is part of a larger organic molecule and its inhibitory action may not be identical, its presence raises questions about potential interactions with the metal centers of ETC complexes.

Uncoupling of Oxidative Phosphorylation: Some chemical agents can act as uncouplers, dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain itself. This leads to an increase in oxygen consumption but a decrease in ATP synthesis, as the energy from the proton gradient is released as heat. While there is no direct evidence to suggest that this compound acts as an uncoupler, this remains a theoretical possibility given its chemical structure and reactivity.

Research on the parent compound, DBNPA, indicates that it acts as a non-oxidizing biocide that interferes with cellular metabolism. nih.gov Given that this compound is a degradation product of DBNPA, it is plausible that it retains some of this activity, albeit at a potentially reduced level. wur.nlresearchgate.net

To definitively understand the effects of this compound on cellular respiration and energy metabolism, further studies are necessary. These would ideally include measurements of oxygen consumption rates, ATP levels, mitochondrial membrane potential, and the activity of individual respiratory chain complexes in cells or isolated mitochondria exposed to the compound.

Future Research Trajectories and Unaddressed Scientific Inquiries

Exploration of Novel Synthetic Pathways for 2-Bromo-2-cyanoacetamide

The synthesis of this compound has traditionally been achieved through the direct bromination of 2-cyanoacetamide (B1669375). google.com However, these methods can sometimes lead to the formation of the dibrominated byproduct, 2,2-dibromo-2-cyanoacetamide (B155079). google.com Historical attempts to selectively produce the monobrominated compound by direct reaction with bromine often resulted in the dibrominated amide or other side products. google.com Known synthesis methods have included reacting dimethylaniline with the dibrominated amide to remove a bromine atom and reacting the dibrominated amide with 2-cyanoacetamide in the presence of a Friedel-Crafts catalyst. google.com Bromination using N-bromosuccinimide has also been employed. google.com

A patented method describes the selective synthesis of this compound by adding approximately one mole of bromine to a suspension of one mole of 2-cyanoacetamide in a solvent such as benzene (B151609), a lower alkylbenzene, or a halogenated lower aliphatic hydrocarbon at temperatures between 20-120°C. google.com This process is conducted without a halogenation catalyst. google.com

Future research is focused on developing more efficient, selective, and environmentally friendly synthetic routes. Key areas of exploration include:

Catalytic Systems: Investigating novel catalysts that can direct the bromination of 2-cyanoacetamide to favor the mono-substituted product with high yield and selectivity. This could involve exploring various metal-based or organocatalysts.

Flow Chemistry: Utilizing microreactor technology and flow chemistry to achieve precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can enhance reaction efficiency, improve safety, and minimize byproduct formation.

Green Chemistry Approaches: Developing synthetic methods that utilize greener solvents, reduce energy consumption, and minimize waste generation. This aligns with the growing demand for sustainable chemical manufacturing processes.

A greener approach has been reported for the synthesis of 3-cyanoacetamide pyrrole (B145914) catalyzed by amorphous carbon-supported sulfonic acid, highlighting a move towards more environmentally friendly synthetic methodologies in related chemistries. researchgate.net

Discovery of Undiscovered Biological Activities and Therapeutic Potentials

This compound is recognized for its biocidal properties. Its mechanism of action is believed to involve the inactivation of enzymes through the oxidation of thiol groups. However, the full spectrum of its biological activities remains to be elucidated. Future research in this area will focus on:

Broad-Spectrum Screening: Conducting comprehensive screening of this compound and its derivatives against a wide range of biological targets, including various strains of bacteria, fungi, viruses, and cancer cell lines. researchgate.net The compound has been noted as an acetamide (B32628) compound for proteomics research. scbt.com

Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which this compound exerts its biological effects. This includes identifying specific cellular pathways and molecular targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound analogs to understand how structural modifications influence biological activity. This knowledge is crucial for designing more potent and selective therapeutic agents. ontosight.aiamazonaws.com The synthesis of various heterocyclic compounds from 2-cyanoacetamide derivatives is a testament to the versatility of this chemical scaffold in generating molecules with potential biological activity. sci-hub.semdpi.comrsc.org

In-Depth Environmental Risk Assessment of Long-Term Exposure to this compound and its Metabolites

The use of this compound as a biocide necessitates a thorough understanding of its environmental fate and potential long-term risks. It is known to be a transformation product of the biocide 2,2-dibromo-2-cyanoacetamide (DBNPA) and is considered less toxic. nih.govwur.nlresearchgate.net The presence of glutaraldehyde (B144438) can increase the transformation of DBNPA to this compound. nih.govwur.nlresearchgate.net However, the environmental fate and toxicity of the products formed from the interaction between glutaraldehyde and DBNPA are still unknown. nih.govwur.nlresearchgate.net

Future research should address the following:

Long-Term Fate and Transport: Conducting studies to determine the persistence, mobility, and transformation of this compound and its primary degradation products in various environmental compartments, including soil, water, and sediment. wikipedia.org

Ecotoxicity Studies: Evaluating the chronic toxicity of this compound and its metabolites on a diverse range of non-target organisms, representing different trophic levels in aquatic and terrestrial ecosystems.

Bioaccumulation Potential: Assessing the potential for this compound and its persistent metabolites to accumulate in the tissues of living organisms, which could lead to biomagnification in the food chain.

Development of Advanced Analytical Techniques for Environmental Monitoring and Biological Tracing

Accurate and sensitive detection methods are essential for monitoring the presence of this compound in environmental samples and biological systems. While methods like gas chromatography-mass spectrometry (GC-MS) are used for the analysis of the related compound 2,2-dibromo-2-cyanoacetamide, with a limit of quantification around 10 µg/kg, there is a need for more advanced techniques. analytice.com

Future research efforts should concentrate on:

High-Sensitivity Sensors: Developing novel sensors, potentially based on nanomaterials or electrochemical principles, for the rapid and on-site detection of this compound at very low concentrations.

Advanced Mass Spectrometry Techniques: Employing high-resolution mass spectrometry techniques, such as UHPLC-qTOF-MS/MS, for the unambiguous identification and quantification of this compound and its metabolites in complex matrices. nih.govwur.nlresearchgate.net

Molecular Imaging Probes: Designing and synthesizing fluorescent or other labeled probes that can specifically bind to this compound, enabling its visualization and tracking within biological systems.

Design of Next-Generation Derivatives with Tailored Bioactivity and Environmental Profiles

The chemical structure of this compound offers a versatile scaffold for the design of new molecules with improved properties. ontosight.ai The reactivity of the bromine and cyano groups allows for the synthesis of diverse derivatives. ontosight.ai The active methylene (B1212753) group can also participate in condensation reactions to form heterocyclic compounds.

Future research in this domain will involve:

Computational Modeling and Drug Design: Utilizing computational tools to predict the bioactivity and environmental properties of virtual libraries of this compound derivatives. This can help prioritize the synthesis of the most promising candidates.

Biodegradable Biocides: Designing derivatives that retain high biocidal efficacy but are readily biodegradable, minimizing their environmental persistence and impact.

Target-Specific Therapeutics: Modifying the core structure of this compound to enhance its specificity for particular biological targets, leading to the development of more effective and less toxic therapeutic agents. Research into the synthesis of novel compounds from 2-cyanoacetamide derivatives for various biological applications, including as human carcinoma growth inhibitors, is already underway. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.